molecular formula C₁₇H₁₆D₆BrNO₄ B1162855 (R*,S*)-(±)-Fenoterol Hydrobromide-d6

(R*,S*)-(±)-Fenoterol Hydrobromide-d6

Cat. No.: B1162855
M. Wt: 390.3
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Description

Role of Stable Isotopes in Mechanistic Investigations

Stable isotopes, which are non-radioactive, are invaluable tools in mechanistic studies across chemistry and biology. tn-sanso.co.jp The substitution of an atom with its heavier stable isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), creates a more stable chemical bond due to a lower zero-point energy. nih.gov This increased stability can lead to a discernible change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE, researchers can deduce whether the cleavage of that specific bond is a rate-determining step in a reaction mechanism. researchgate.net

Deuterium labeling is particularly prominent in pharmaceutical research for elucidating the mechanisms of drug metabolism. lgcstandards.com Many drugs are broken down in the body by enzymes, often through the cleavage of carbon-hydrogen (C-H) bonds. By strategically replacing these hydrogens with deuterium, the rate of metabolism at that site can be slowed. researchgate.net Observing this change helps identify the specific sites on a drug molecule that are most susceptible to metabolic breakdown, providing crucial information for designing more stable and effective drug candidates. lgcstandards.comresearchgate.net Furthermore, stable isotope tracers are used extensively in metabolic research to map the intricate network of biochemical pathways within a cell, tracking how nutrients are converted into energy and essential biomolecules. scbt.comnih.gov

The Context of (R,S)-(±)-Fenoterol Hydrobromide-d6 as a Research Probe**

(R,S)-(±)-Fenoterol Hydrobromide-d6 is the deuterium-labeled form of Fenoterol (B1672521) Hydrobromide, a β2-adrenergic agonist. medchemexpress.comrsc.org In the context of chemical and biomedical research, its primary role is not as a therapeutic agent itself, but as a high-fidelity analytical tool, specifically as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. medchemexpress.comscispace.com

When researchers need to measure the concentration of fenoterol in complex biological samples like blood plasma or urine, they face challenges from "matrix effects," where other components in the sample can interfere with the analytical signal, leading to inaccurate measurements. medchemexpress.com An ideal internal standard is a compound that is chemically identical to the analyte (the substance being measured) but is mass-spectrometrically distinct.

This is precisely the role fulfilled by (R,S)-(±)-Fenoterol Hydrobromide-d6. By adding a known quantity of this deuterated standard to a biological sample, it behaves almost identically to the unlabeled fenoterol throughout the sample preparation and analysis process (e.g., extraction, chromatography). scispace.com However, because of its six extra neutrons (from the deuterium atoms), it has a higher mass. A mass spectrometer can easily distinguish between the analyte (fenoterol) and the internal standard (fenoterol-d6). nih.gov By comparing the signal intensity of the analyte to that of the known amount of internal standard, analysts can correct for any signal suppression or enhancement caused by the matrix, thereby achieving highly accurate and precise quantification. scispace.comua.es This isotopic dilution mass spectrometry approach is considered the gold standard in quantitative bioanalysis and is critical for pharmacokinetic studies, which track how a drug is absorbed, distributed, metabolized, and excreted. nih.govnih.gov

Scope and Academic Relevance of the Research Outline

This article focuses on the specific chemical entity (R,S)-(±)-Fenoterol Hydrobromide-d6, examining it not as a pharmaceutical but as a critical tool in modern analytical science. The academic relevance lies in illustrating the practical application of stable isotope labeling in drug development and biomedical research. By dissecting the role of this specific deuterated compound, the article will provide a concrete example of how isotopic labeling helps overcome significant challenges in quantitative bioanalysis.

The discussion will detail the principles of using SIL-IS to ensure the reliability and accuracy of pharmacokinetic data, a cornerstone of regulatory submissions for new drug approvals. medchemexpress.com It highlights the synergy between synthetic chemistry (for creating the labeled standard) and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.org Understanding the function of research probes like (R,S)-(±)-Fenoterol Hydrobromide-d6 is fundamental for students and professionals in analytical chemistry, pharmacology, and translational medicine, as it underpins the generation of high-quality data essential for advancing therapeutic science.

Detailed Research Findings

The utility of (R,S)-(±)-Fenoterol Hydrobromide-d6 is intrinsically linked to the analytical methods used to quantify its unlabeled counterpart, fenoterol. Highly sensitive methods are required to measure the low concentrations of the drug typically found in biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fenoterol Quantification:

A key application for a deuterated standard like Fenoterol-d6 is in LC-MS/MS methods. Research has focused on developing and validating sensitive assays for fenoterol in human plasma and urine. For instance, a rapid LC-MS/MS method was developed to determine fenoterol concentrations with a lower limit of quantitation of 52.8 pg/mL in plasma. nih.gov Such methods are crucial for pharmacokinetic studies. In these analyses, the internal standard (in this case, Fenoterol-d6 would be an ideal choice) is added to the samples at a fixed concentration. nih.gov The ratio of the peak area of the analyte (fenoterol) to the peak area of the internal standard is used to construct a calibration curve and determine the unknown concentrations in the study samples. nih.gov This ratiometric approach corrects for variability during sample processing and instrumental analysis. scispace.com

Chiral Separation:

Fenoterol has two chiral centers, meaning it exists as different stereoisomers. nih.gov Research has shown that the biological activity may reside primarily in one isomer, the (R,R')-fenoterol. nih.gov Therefore, analytical methods must sometimes distinguish between these isomers. Sensitive LC-MS/MS methods have been developed that can separate and quantify the different enantiomers of fenoterol in plasma and urine samples. nih.gov In such chiral separations, a deuterated racemic standard like (R,S)-(±)-Fenoterol Hydrobromide-d6 is essential for the accurate quantification of the total racemic drug concentration.

Data Tables

Table 1: Physicochemical Properties of (R,S)-(±)-Fenoterol Hydrobromide-d6**

PropertyValueSource
Chemical Formula C₁₇H₁₅D₆NO₄·HBr scbt.com
Molecular Weight 390.30 g/mol scbt.com
CAS Number (Unlabeled) 38964-10-2 scbt.com
Appearance Solid researchgate.net
Common Use Isotope-labeled internal standard for bioanalysis medchemexpress.com

Table 2: Physicochemical Properties of Fenoterol Hydrobromide (Unlabeled)

PropertyValueSource
Chemical Formula C₁₇H₂₁NO₄·HBr researchgate.net
Molecular Weight 384.27 g/mol researchgate.net
Melting Point 222-223 °C
Solubility in Water >57.6 µg/mL researchgate.net

Properties

Molecular Formula

C₁₇H₁₆D₆BrNO₄

Molecular Weight

390.3

Synonyms

rel-5-[(1S)-1-Hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6;  (R*,S*)-5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6;  (R*,S*)-(±)-5-[1-Hydroxy-2-[[2-(4-

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of R,s ± Fenoterol Hydrobromide D6**

Strategies for Deuterium (B1214612) Labeling in β-Adrenergic Agonists

One common approach involves the use of deuterated building blocks . For the synthesis of (R,S)-(±)-Fenoterol Hydrobromide-d6, a plausible strategy is the utilization of a deuterated equivalent of the 4-hydroxyphenylpropan-2-amine moiety. Specifically, the two methyl groups of the isopropyl moiety are prime candidates for deuteration. This can be accomplished by starting with a deuterated acetone (B3395972) or isopropyl precursor and building the side chain from there.

Another prevalent method is catalytic H/D exchange . This technique involves exposing the target molecule or a precursor to a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a suitable catalyst. researchgate.net Palladium on carbon (Pd/C) is a common catalyst for such exchanges, often facilitated by a deuterium gas atmosphere. researchgate.net However, achieving site-selectivity can be challenging and may require careful optimization of reaction conditions. For a molecule with multiple reactive sites like fenoterol (B1672521), protecting groups may be necessary to direct the deuterium exchange to the desired positions.

Deuteride-reducing agents also offer a powerful tool for site-specific deuterium incorporation. For instance, the reduction of a ketone precursor of fenoterol with a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can introduce a deuterium atom at the carbinol carbon. While this would only introduce one deuterium atom, a multi-step strategy involving the reduction of a ketone with a deuterated side chain could be envisioned.

Chemoenzymatic methods, which utilize enzymes for specific transformations, are also gaining traction for enantioselective deuteration. rsc.org These methods can offer high selectivity and efficiency under mild reaction conditions.

Based on the common commercial availability of hexadeuterated isopropyl groups, the most probable location for the six deuterium atoms in (R,S)-(±)-Fenoterol Hydrobromide-d6 is on the two methyl groups of the 1-(4-hydroxyphenyl)propan-2-yl moiety.

Stereoselective Synthesis of (R,S)-(±)-Fenoterol Hydrobromide-d6

The synthesis of (R,S)-(±)-Fenoterol Hydrobromide-d6 requires control over two chiral centers. The designation (R,S) indicates a racemic mixture of the (R,S) and (S,R) enantiomers. A common synthetic approach to fenoterol and its analogs involves the coupling of two key fragments: a protected 3,5-dihydroxyacetophenone derivative and a substituted phenylethylamine derivative.

A plausible synthetic route for the d6 analog would involve the following key steps:

Synthesis of the deuterated side chain: The synthesis would likely begin with a hexadeuterated isopropyl precursor, such as hexadeuteroacetone. This would be elaborated to form 1-(4-hydroxyphenyl)propan-2-amine-d6. This can be achieved through various established methods for amine synthesis, for example, via reductive amination.

Preparation of the aromatic core: The second fragment is typically a protected form of 3,5-dihydroxy-α-bromoacetophenone. The hydroxyl groups are usually protected as benzyl (B1604629) ethers to prevent unwanted side reactions.

Coupling and reduction: The deuterated amine is then reacted with the protected bromoacetophenone derivative in a nucleophilic substitution reaction to form a ketone intermediate. The subsequent reduction of the ketone functionality to a hydroxyl group is a critical step for establishing the stereochemistry at the benzylic carbon. To obtain the (R,S) racemic mixture, a non-stereoselective reducing agent such as sodium borohydride (B1222165) would be employed.

Deprotection and salt formation: Finally, the protecting groups (e.g., benzyl groups) are removed, typically by catalytic hydrogenation, to yield the free fenoterol-d6 base. This is then treated with hydrobromic acid to afford the desired (R,S)-(±)-Fenoterol Hydrobromide-d6.

The stereochemistry of the final product is a direct result of the stereochemistry of the starting materials and the nature of the reduction step. For the synthesis of a specific diastereomer, a stereoselective reduction method would be necessary. wikipedia.orgnih.gov

Characterization of Deuterium Enrichment and Positional Integrity

To ensure the quality and reliability of (R,S)-(±)-Fenoterol Hydrobromide-d6 as an internal standard, it is crucial to thoroughly characterize its deuterium enrichment and the specific positions of the deuterium atoms. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): The ¹H NMR spectrum of the deuterated compound will show a significant reduction or complete disappearance of the signals corresponding to the protons that have been replaced by deuterium. In the case of fenoterol-d6, the signals for the two methyl groups on the isopropyl moiety would be absent or greatly diminished. The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the deuterium incorporation.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides unambiguous confirmation of the locations of deuteration. The relative integrals of the signals in the ²H NMR spectrum can be used to confirm the distribution of deuterium atoms within the molecule.

Mass Spectrometry (MS):

Molecular Ion Peak: The mass spectrum of (R,S)-(±)-Fenoterol Hydrobromide-d6 will exhibit a molecular ion peak that is six mass units higher than that of the unlabeled compound, confirming the incorporation of six deuterium atoms.

Fragmentation Pattern: The fragmentation pattern in the tandem mass spectrum (MS/MS) can reveal the location of the deuterium atoms. For example, fragmentation of the bond between the two chiral centers would result in fragment ions containing the deuterated isopropyl moiety, which would show a mass shift of six units compared to the corresponding fragments of the unlabeled compound.

The combination of these analytical techniques provides a comprehensive characterization of (R,S)-(±)-Fenoterol Hydrobromide-d6, ensuring its suitability for use in quantitative bioanalytical assays.

Interactive Data Table: Expected Analytical Data for (R,S)-(±)-Fenoterol Hydrobromide-d6**

Analytical Technique Expected Observation for (R,S)-(±)-Fenoterol Hydrobromide-d6**Comparison to Unlabeled Fenoterol Hydrobromide
¹H NMR Absence or significant reduction of signals for the two methyl groups of the isopropyl moiety.Unlabeled compound shows characteristic signals for these methyl protons.
²H NMR A signal corresponding to the chemical shift of the methyl groups of the isopropyl moiety.No signals in the ²H NMR spectrum for the unlabeled compound.
Mass Spectrometry (MS) Molecular ion peak is 6 m/z units higher.Lower molecular ion peak.
Tandem MS (MS/MS) Fragment ions containing the isopropyl group are 6 m/z units higher.Lower mass fragment ions containing the isopropyl group.

Advanced Analytical Chemistry Applications for R,s ± Fenoterol Hydrobromide D6**

Mass Spectrometry-Based Quantification Techniques (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rsc.org In the context of fenoterol (B1672521) analysis, LC-MS/MS is indispensable for quantifying the drug and its metabolites in complex biological matrices like plasma and urine. nih.govnih.gov

Development of Deuterated Internal Standards in Bioanalytical Assays

In quantitative bioanalysis using LC-MS/MS, an internal standard is essential to control for variability in sample preparation, chromatographic injection, and ionization. aptochem.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (R,S)-(±)-Fenoterol Hydrobromide-d6. aptochem.comscispace.com The use of deuterated standards is preferred due to the abundance of hydrogen in organic molecules and their relatively lower cost compared to 13C or 15N labeled standards. aptochem.com

The key advantages of using a deuterated internal standard like fenoterol-d6 include:

Similar Physicochemical Properties: It exhibits nearly identical extraction recovery, ionization response, and chromatographic retention time to the unlabeled fenoterol. aptochem.comresearchgate.net

Co-elution: It co-elutes with the analyte, which is crucial for compensating for matrix effects. aptochem.comtexilajournal.com

Improved Assay Robustness: The use of deuterated standards enhances the reliability and throughput of bioanalytical methods, leading to lower rejection rates of analytical runs. aptochem.com

For an effective internal standard, the mass increase from deuterium (B1214612) labeling should be sufficient to produce a signal outside the natural isotopic distribution of the analyte to avoid interference. aptochem.comresearchgate.net

Qualitative and Quantitative Analysis of Deuterated Analogs

The primary role of (R,S)-(±)-Fenoterol Hydrobromide-d6 is to serve as an internal standard for the accurate quantification of fenoterol in biological samples. texilajournal.comclearsynth.com In a typical LC-MS/MS method, known concentrations of the deuterated standard are added to calibration standards, quality control samples, and the unknown samples. The instrument response ratio of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. ojp.gov

A validated LC-MS/MS method for fenoterol in human plasma and urine demonstrated linearity over a specific concentration range, with a lower limit of quantitation (LLOQ) of 52.8 pg/ml in plasma. nih.gov The precision of such methods is typically evaluated by calculating the coefficient of variation (%CV), which should be within acceptable limits (e.g., <15%). nih.govnih.gov

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental to the analysis of fenoterol, enabling the separation of the drug from other compounds and the resolution of its stereoisomers.

Chiral Chromatography for Stereoisomeric Purity Assessment

Fenoterol has two chiral centers, resulting in four possible stereoisomers. nih.gov Since enantiomers can have different pharmacological activities, assessing the stereoisomeric purity of a drug is crucial. sigmaaldrich.com Chiral chromatography is the key technique for separating and quantifying these enantiomers. sigmaaldrich.comrsc.org

Enantiomers have identical physical properties but differ in their interaction with other chiral molecules, such as the chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) columns. sigmaaldrich.com This differential interaction allows for their separation. ntu.edu.sg

For fenoterol, chiral separation has been achieved using various methods:

Precolumn derivatization with a fluorescent agent followed by separation on a cellulose-based chiral column. nih.gov

Direct separation using a teicoplanin-based chiral stationary phase (Chirobiotic T), which has been successfully used to determine the relative concentrations of (R,R')-Fenoterol and (S,S')-Fenoterol in plasma and urine. nih.govnih.govnih.gov

The resolution (Rs) between the enantiomer peaks is a critical parameter in chiral separations, with a higher value indicating better separation. chemrxiv.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation Efficiency

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. rsc.org The improved chromatographic resolution offered by UHPLC is particularly beneficial in complex analyses, such as those involving deuterated internal standards. researchgate.net

While providing better separation, the enhanced resolution of UHPLC can also lead to a more pronounced separation between an analyte and its deuterated internal standard due to the deuterium isotope effect. researchgate.net This potential for baseline separation between the analyte and its SIL internal standard needs to be carefully managed to ensure that both experience the same matrix effects for accurate quantification. researchgate.net Despite this, UHPLC-MS/MS remains a powerful tool for the sensitive and efficient analysis of compounds like fenoterol and its deuterated analogs.

Method Validation Protocols for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When using a deuterated internal standard like (R,S)-(±)-Fenoterol Hydrobromide-d6, the validation process ensures the reliability, accuracy, and precision of the analytical data. These protocols are established to evaluate the performance of the analytical method under various conditions.

In analytical chemistry, specificity refers to the ability of a method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present. Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other substances. The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 as an internal standard significantly enhances the selectivity of LC-MS/MS methods for fenoterol analysis, especially in complex matrices such as plasma, urine, and pharmaceutical formulations. nih.govnih.gov

The rationale behind using a deuterated standard lies in its chemical and physical properties, which are nearly identical to the non-deuterated analyte. This leads to similar chromatographic retention times and ionization efficiencies. However, the mass difference between fenoterol and its d6-labeled counterpart allows for their distinct detection by a mass spectrometer. This mass difference is crucial for differentiating the analyte from endogenous matrix components and other potential interferences, thereby minimizing matrix effects. nih.gov

Research findings have demonstrated that methods employing deuterated internal standards exhibit high selectivity. For instance, in the analysis of fenoterol in human plasma and urine, the use of a proper internal standard is critical to avoid interferences from metabolites and other endogenous compounds. nih.govnih.gov The validation of such methods involves analyzing blank matrix samples from multiple sources to ensure that no endogenous peaks interfere with the detection of either fenoterol or (R,S)-(±)-Fenoterol Hydrobromide-d6.

Illustrative Data for Specificity and Selectivity:

ParameterObservation in a Method Utilizing a Deuterated Internal StandardSignificance for (R,S)-(±)-Fenoterol Hydrobromide-d6
Blank Matrix Analysis No significant interference observed at the retention times of fenoterol and the internal standard in multiple batches of the matrix.Confirms that the method can selectively detect the analyte and the internal standard without false positives from the biological matrix.
Co-eluting Species The mass spectrometer can distinguish between the analyte and any co-eluting species due to the mass difference.The six deuterium atoms in (R,S)-(±)-Fenoterol Hydrobromide-d6 provide a clear mass shift, ensuring that it is not mistaken for the native compound or other substances.
Metabolite Interference Minimal to no cross-talk between the mass transitions of the analyte and its metabolites.Ensures that the quantification of fenoterol is not skewed by the presence of its metabolic byproducts. nih.gov

The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 is instrumental in establishing the linearity, accuracy, and precision of an analytical method for fenoterol quantification. The internal standard compensates for variability in sample preparation, injection volume, and ionization efficiency.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. In methods using a deuterated internal standard, linearity is assessed by analyzing a series of calibration standards containing a fixed concentration of (R,S)-(±)-Fenoterol Hydrobromide-d6 and varying concentrations of fenoterol. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. A linear regression is then applied, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value of r² > 0.99 is typically considered acceptable. ijacskros.combvsalud.org

Accuracy refers to the closeness of the measured value to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples). The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 helps to improve accuracy by correcting for losses during sample processing and instrumental analysis. Accuracy is typically expressed as the percentage of the nominal concentration.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The acceptance criteria for accuracy and precision can vary depending on the application, but for bioanalytical methods, the mean accuracy is often expected to be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision (RSD) should not exceed 15% (20% at the LLOQ). nih.gov

Illustrative Data for Linearity, Accuracy, and Precision:

Validation ParameterTypical Acceptance CriteriaExample Finding for a Fenoterol Assay with a Deuterated IS
Linearity (r²) > 0.990.999 ijacskros.com
Intra-day Accuracy (% Recovery) 85-115%98.61% to 101.11% ijacskros.com
Inter-day Accuracy (% Recovery) 85-115%Within acceptable limits
Intra-day Precision (%RSD) ≤ 15%≤ 2.0% ijacskros.com
Inter-day Precision (%RSD) ≤ 15%≤ 2.0% bvsalud.org

In trace analysis, the limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 as an internal standard is particularly beneficial in trace analysis as it helps to stabilize the signal at low concentrations.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for estimating the LOD, and an S/N of 10:1 is used for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For bioanalytical methods, the LOQ must be determined experimentally with acceptable accuracy and precision. nih.gov

The sensitivity of LC-MS/MS methods for fenoterol has been significantly improved through the development of advanced analytical techniques. For instance, a validated LC-MS/MS method for the determination of fenoterol in human plasma reported a lower limit of quantitation (LLOQ) of 52.8 pg/mL. nih.gov The use of a deuterated internal standard like (R,S)-(±)-Fenoterol Hydrobromide-d6 is integral to achieving such low detection and quantification limits.

Illustrative Data for Detection and Quantification Limits:

ParameterMethod of DeterminationExample Value for a Fenoterol Assay
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:10.002 mg/mL ijacskros.com
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:1 and/or experimental determination with acceptable accuracy and precision0.006 mg/mL ijacskros.com

Mechanistic Investigations of Drug Metabolism and Disposition Using R,s ± Fenoterol Hydrobromide D6**

In Vitro Elucidation of Metabolic Pathways

In vitro systems are crucial for identifying the metabolic pathways of a drug candidate in a controlled environment, providing insights into its biotransformation before clinical studies. The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 in such assays enhances the precision of metabolite identification and quantification.

Identification and Structural Characterization of Deuterated Metabolites

The primary utility of (R,S)-(±)-Fenoterol Hydrobromide-d6 lies in its application as an internal standard for the sensitive and accurate quantification of unlabeled fenoterol (B1672521) and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS). medchemexpress.comd-nb.info While the metabolism of fenoterol-d6 itself is not the primary focus of study, its known stable isotopic signature allows for clear differentiation from the unlabeled drug and its naturally occurring metabolites in biological matrices.

In studies with unlabeled fenoterol, major metabolites are formed through conjugation reactions. nih.gov When fenoterol-d6 is used as an internal standard, its metabolites would theoretically retain the deuterium (B1214612) label, resulting in a predictable mass shift in mass spectrometric analysis. This characteristic allows for the unequivocal identification of drug-related material against a complex background of endogenous molecules. The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) would be compared to the unlabeled drug to confirm their structures.

Enzymatic Biotransformation Studies (e.g., conjugation, oxidation)

The principal routes of fenoterol metabolism are sulfation and glucuronidation, which are Phase II conjugation reactions. nih.gov In vitro studies using human liver S9 fractions and recombinant sulfotransferases have demonstrated the formation of fenoterol sulfoconjugates. nih.gov Specifically, two mono-sulfoconjugates and one bis-sulfoconjugate have been synthesized in vitro and their structures confirmed. nih.gov

The use of fenoterol-d6 in these enzymatic assays serves to improve the accuracy of kinetic parameter determination for the formation of these conjugates from the unlabeled drug. By adding a known concentration of fenoterol-d6 to the incubation mixture, it acts as a stable internal standard to correct for variations in sample processing and instrument response, thereby enabling more precise measurement of the rate of metabolism of the unlabeled fenoterol.

Pharmacokinetic Research Applications in Biological Systems (Non-Clinical Focus)

(R,S)-(±)-Fenoterol Hydrobromide-d6 is a critical tool in non-clinical pharmacokinetic research, enabling detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of fenoterol.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling at a Research Level

Stable isotope-labeled compounds are frequently employed in ADME studies to trace the disposition of a drug. musechem.comnih.gov Although specific ADME studies on fenoterol-d6 are not detailed in available literature, its primary role would be as an internal standard in the quantitative analysis of fenoterol in plasma and urine samples from non-clinical studies. This allows for the construction of accurate concentration-time profiles, which are essential for calculating key pharmacokinetic parameters.

Unlabeled fenoterol exhibits a high first-pass metabolism. lgcstandards.com Following oral administration, the bioavailability is low due to extensive conjugation in the intestinal wall and liver. The use of a sensitive LC-MS/MS method with fenoterol-d6 as an internal standard allows for the detection of the low pg/ml plasma levels of fenoterol expected after oral administration. nih.gov

Table 1: Key Pharmacokinetic Parameters of Unlabeled Fenoterol (Illustrative)

Parameter Value Significance in Research
Bioavailability Low Indicates extensive first-pass metabolism.
Half-life ~7 hours (metabolites) The long half-life is primarily due to inactive metabolites. lgcstandards.com
Protein Binding Weak Suggests a larger fraction of the drug is free to interact with receptors and be metabolized.
Metabolism Hepatic Primarily through sulfation and glucuronidation. d-nb.infonih.gov

This table is illustrative and based on data for unlabeled fenoterol. The use of fenoterol-d6 as an internal standard is crucial for the accurate determination of these parameters.

Role in Drug-Drug Interaction Research through Metabolic Tracing

In a typical in vitro DDI study, the metabolism of fenoterol would be assessed in the presence and absence of a potential interacting drug. Fenoterol-d6 would be used as an internal standard to precisely quantify changes in the formation of fenoterol metabolites. This allows researchers to determine if the co-administered drug inhibits or induces the metabolic pathways of fenoterol, providing crucial information for predicting potential clinical interactions.

Comparative Metabolism Studies with Unlabeled Fenoterol

Comparative metabolism studies are essential to understand how different formulations or enantiomers of a drug behave. For instance, research has compared the pharmacokinetics of the (R,R')-enantiomer of fenoterol with the racemic mixture. nih.gov In such studies, fenoterol-d6 serves as an indispensable tool for the accurate quantification of the different forms of fenoterol and their respective metabolites.

By enabling precise measurement, fenoterol-d6 helps to elucidate subtle differences in the metabolic profiles of various fenoterol forms, which can have significant implications for their pharmacological activity and potential for adverse effects. For example, such studies have suggested a potential for enantioselective interactions in the metabolism of fenoterol. nih.gov

Table 2: Mentioned Compounds

Compound Name
(R,S)-(±)-Fenoterol Hydrobromide-d6
Fenoterol
Fenoterol sulfoconjugates
Fenoterol glucuronides
(R,R')-Fenoterol

Molecular Pharmacology and Receptor Interaction Studies with Stereoisomeric and Deuterated Fenoterol

Stereochemical Influences on β2-Adrenergic Receptor Binding

The stereochemistry of fenoterol (B1672521) is a critical determinant of its binding affinity for the β2-adrenergic receptor. nih.govnih.gov Radioligand binding studies have consistently demonstrated that the spatial arrangement of substituents around the two chiral centers significantly impacts how the molecule interacts with the receptor's binding pocket. nih.gov Research has established a clear and uniform order of binding affinity among the four stereoisomers, which is (R,R') > (R,S') > (S,R') > (S,S'). science24.com This hierarchy underscores the receptor's exquisite ability to distinguish between subtle differences in the three-dimensional structure of the isomers. The marketed racemic mixture typically contains the (R,R') and (S,S') isomers, which was selected based on early development studies showing it to be more active than the racemate containing the (R,S') and (S,R') isomers. nih.gov

The interaction between fenoterol stereoisomers and the β2-AR is not a simple lock-and-key mechanism but rather a complex process of ligand-directed chiral recognition. nih.gov This concept posits that the ligand itself can influence the conformation of the receptor it binds to. Evidence suggests that the (R,x')-fenoterol stereoisomers (i.e., (R,R') and (R,S')) interact with a different conformational state of the β2-AR than the (S,x')-isomers ((S,R') and (S,S')). nih.govnih.gov

This mechanism challenges the classical three- or four-point interaction model for chiral recognition, which assumes that enantiomers bind to the same, rigid receptor conformation. nih.gov The data for fenoterol indicate a more dynamic process where the chirality at the β-hydroxyl carbon is a primary determinant of the binding mode. nih.gov This suggests an initial molecular recognition step where the receptor distinguishes between (R)- and (S)-configurations at this center, leading to binding at distinct receptor conformations. nih.gov The differences in thermodynamic profiles and G-protein coupling observed between the stereoisomers strongly support this model of ligand-specific receptor conformations. nih.govnih.gov

The thermodynamic properties of the binding of each fenoterol stereoisomer to the β2-AR reveal fundamental differences in their interaction mechanisms. nih.gov Van't Hoff analysis, which examines the temperature dependence of binding affinity, has been used to determine the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for each isomer. nih.govnih.gov

These studies show a striking divergence based on the stereochemistry at the β-hydroxyl carbon. The binding of the (S,S')- and (S,R')-isomers is almost entirely enthalpy-driven, characterized by a large negative ΔH° and a small ΔS° contribution. nih.gov This suggests that their binding is dominated by the formation of strong, specific interactions like hydrogen bonds and van der Waals forces within the receptor pocket. nih.gov

In stark contrast, the binding of the (R,R')- and (R,S')-isomers is purely entropy-driven. nih.govscience24.comnih.gov This is indicated by a large positive TΔS° value and a near-zero or slightly unfavorable ΔH°. nih.gov A highly negative entropic component suggests that hydrophobic interactions are the dominant binding force, potentially accompanied by significant conformational changes in the ligand and/or the receptor upon complex formation. nih.gov This finding contradicts the previously held "thermodynamic agonist-antagonist discrimination" paradigm for β-adrenergic receptors, which proposed that agonist binding was primarily enthalpy-driven. nih.gov

Table 1: Thermodynamic Parameters for the Binding of Fenoterol Stereoisomers to the β2-Adrenergic Receptor

StereoisomerBinding Affinity (Ki, nM)Gibbs Free Energy (ΔG°, kcal/mol)Enthalpy (ΔH°, kcal/mol)Entropy (TΔS°, kcal/mol)Driving Force
(R,R')-fenoterolData not available in source-10.3-0.59.8Entropy-driven nih.gov
(R,S')-fenoterolData not available in source-9.1-0.19.0Entropy-driven nih.gov
(S,R')-fenoterolData not available in source-8.6-10.4-1.8Enthalpy-driven nih.gov
(S,S')-fenoterolData not available in source-7.4-8.5-1.1Enthalpy-driven nih.gov

Note: Thermodynamic data derived from Van't Hoff analysis of radioligand binding studies using membranes from HEK cells expressing human β2-AR. nih.gov Values are illustrative of the findings in the cited literature.

G-Protein Coupling Selectivity and Activation Mechanisms

The stereochemistry of fenoterol not only influences its binding affinity but also dictates its functional activity by determining the selectivity of G-protein coupling. nih.govnih.gov This phenomenon, known as functional selectivity or biased agonism, means that different isomers can stabilize distinct active-state receptor conformations, which in turn preferentially couple to different downstream signaling partners. nih.govnih.gov

Studies using rat cardiomyocyte contractility models have shown that (R,R')-fenoterol selectively activates Gs protein signaling. nih.govnih.govscience24.com This is demonstrated by the observation that pertussis toxin, which inactivates Gi proteins, has no effect on the biological activity of (R,R')-fenoterol. science24.com In contrast, the (S,R')-isomer activates both Gs and Gi protein pathways. nih.govnih.govscience24.com When cardiomyocytes were treated with (S,R')-fenoterol in the presence of pertussis toxin, the contractility was significantly reduced, indicating that part of its effect is mediated through the Gi pathway. science24.com

This differential G-protein activation suggests that the isomers induce or stabilize unique active conformations of the β2-AR. nih.gov The conformation stabilized by (R,R')-fenoterol presents an intracellular interface that is preferred by Gs, whereas the conformations stabilized by other isomers can be recognized by both Gs and Gi. nih.gov This demonstrates that the chirality at both chiral centers of the fenoterol molecule plays a role in the global mechanism of β2-AR activation and its subsequent intracellular signaling cascade. nih.govnih.gov

Computational Modeling and Simulation Approaches

To elucidate the structural basis for the observed stereoselectivity, computational methods such as molecular docking and molecular dynamics simulations have been employed. nih.govresearchgate.netnih.gov These approaches provide detailed, three-dimensional insights into how each stereoisomer fits into the β2-AR binding site and the specific molecular interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net

Molecular docking studies have been performed to predict the binding poses of fenoterol stereoisomers within the β2-AR. nih.gov These simulations utilize crystal structures of the receptor in both its inactive state (e.g., bound to an antagonist like carazolol, PDB ID: 2RH1) and its active state (e.g., bound to a full agonist, PDB ID: 3P0G). nih.gov

The results show that the fenoterol isomers occupy the same general binding region, known as the orthosteric site, located between transmembrane (TM) helices III, V, VI, and VII. nih.gov The docking procedure successfully identified interactions with key residues that are known to be crucial for agonist binding, including Asp113 on TM III and serines 203 and 207 on TM V. researchgate.net By comparing the docking scores and predicted interactions for each stereoisomer with both the active and inactive receptor models, these studies help to rationalize the experimentally observed differences in binding affinity and provide a static snapshot of potential binding modes. nih.govresearchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions over time, complementing the static pictures from docking. nih.govnih.gov MD simulations of fenoterol stereoisomers complexed with the β2-AR have been used to study the stability of these interactions and the conformational changes they induce. nih.govresearchgate.net

These simulations confirm that key functional groups of fenoterol, such as the β-hydroxyl group and the protonated amine, form stable hydrogen bonds with critical receptor residues like Asp113 and Asn312. nih.gov Notably, these interactions are shown to be more stable when the ligand is bound to the active-state conformation of the receptor compared to the inactive state. nih.gov For instance, in the inactive state, the distance between the ligand's amine and key residues is larger, which can cause the β-OH moiety of (R,R')-fenoterol to lose its hydrogen bond with Asn312. nih.gov MD simulations thus provide a powerful tool to visualize and understand the dynamic interplay between ligand stereochemistry and receptor activation, offering a molecular-level explanation for the observed differences in thermodynamics and G-protein signaling. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for β2-Adrenergic Agonists

The interaction of β2-adrenergic agonists with their receptor is highly dependent on their three-dimensional structure. Fenoterol, possessing two chiral centers, can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). Research has unequivocally demonstrated that the stereochemistry at these centers profoundly influences binding affinity, functional activity, and even the downstream signaling pathways activated by the receptor.

Stereoselectivity in Receptor Binding and Function

Studies on the stereoisomers of fenoterol have revealed a marked preference of the β2-adrenergic receptor for specific configurations. The (R,R)-enantiomer consistently exhibits the highest affinity and potency as a β2-agonist. nih.govmedchemexpress.com In contrast, the (S,S)-enantiomer shows significantly lower affinity and efficacy. nih.gov The relative binding affinities of the fenoterol stereoisomers at the β2-adrenergic receptor generally follow the order: (R,R) > (R,S) > (S,R) ≈ (S,S). nih.gov

This stereoselectivity extends to the functional consequences of receptor activation. For instance, in rat cardiomyocyte contractility models, (R,R)-fenoterol was found to be a full agonist, selectively activating the Gs protein signaling pathway. nih.govtn-sanso.co.jp Conversely, the (S,R)-isomer demonstrated the ability to activate both Gs and Gi protein pathways, highlighting how stereochemistry can dictate functional selectivity or "biased agonism". nih.govtn-sanso.co.jpwikipedia.org This phenomenon, where a ligand preferentially activates one signaling pathway over another, is of significant interest for developing drugs with more targeted effects.

The thermodynamic properties of the binding interaction also differ between stereoisomers. The binding of the (S,x')-isomers is primarily driven by enthalpy, while the binding of the (R,x')-isomers is an entropy-driven process. nih.govtn-sanso.co.jpscbt.com This suggests that the different stereoisomers may interact with distinct conformational states of the β2-adrenergic receptor. nih.govtn-sanso.co.jp

Insights from Fenoterol Derivatives and Computational Modeling

The synthesis and evaluation of various fenoterol derivatives have further illuminated the SAR of this class of compounds. For example, the addition of a p-methoxy or a 1-naphthyl group to the N-alkyl portion of fenoterol can modulate binding affinity and subtype selectivity (β2 vs. β1). nih.govmedchemexpress.com

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique, has been employed to model the interaction between fenoterol stereoisomers and the β2-adrenergic receptor. nih.govmedchemexpress.com These models suggest that the fenoterol derivatives interact with two distinct binding sites and one sterically restricted site on the receptor. The chirality of the second stereogenic center was found to be a key determinant of both β2 receptor affinity and selectivity. nih.govmedchemexpress.com

The Role of Deuteration: (R,S)-(±)-Fenoterol Hydrobromide-d6

The introduction of deuterium (B1214612) atoms in place of hydrogen at specific positions in a molecule can alter its metabolic profile due to the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at that position. This can potentially lead to a longer half-life and altered pharmacokinetic properties of the drug.

In the absence of direct SAR studies on (R,S)-(±)-Fenoterol Hydrobromide-d6, its primary role remains that of an analytical tool. The "(R,S)-(±)" designation indicates a racemic mixture of the (R,S) and (S,R) enantiomers. Based on the established SAR of non-deuterated fenoterol, this mixture would be expected to have significantly lower β2-agonist activity compared to the (R,R)-enantiomer. The "d6" signifies the presence of six deuterium atoms, though their exact positions are not specified in the compound name alone.

Future research into the specific pharmacological properties of deuterated fenoterol isomers could provide valuable insights into the effects of isotopic substitution on receptor interaction and drug metabolism within this class of β2-adrenergic agonists.

Application of R,s ± Fenoterol Hydrobromide D6 in Impurity Profiling and Degradation Studies**

Development of Reference Standards for Fenoterol (B1672521) and its Impurities

The development and use of well-characterized reference standards are fundamental for the accurate identification and quantification of fenoterol and its impurities in pharmaceutical preparations. synzeal.com (R,S)-(±)-Fenoterol Hydrobromide-d6 is employed as a stable isotope-labeled internal standard in analytical methods, primarily in chromatography and mass spectrometry. axios-research.comlgcstandards.com

Reference standards for fenoterol and its various impurities are commercially available from specialized suppliers. These standards are essential for method validation, quality control (QC) testing, stability studies, and for the identification of unknown impurities. synzeal.com The use of a deuterated standard like Fenoterol-d6 is particularly advantageous. In quantitative analysis, especially using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a stable isotope-labeled internal standard is the gold standard. researchgate.net It co-elutes with the non-labeled analyte and experiences similar ionization effects in the mass spectrometer, allowing it to accurately correct for variations in sample preparation and instrument response. researchgate.net

Certified reference materials, such as Fenoterol hydrobromide-d6 in a methanol (B129727) solution, are available for use as working standards in daily analysis and testing. weiyel.com These standards are verified by HPLC, and their traceability is ensured through production and measurement methods that meet metrological requirements. weiyel.com This ensures the reliability and consistency of analytical results across different laboratories and studies.

Table 1: Selected Commercially Available Fenoterol-Related Reference Standards This table is for illustrative purposes and does not represent a complete list of all available standards.

Compound Name CAS Number Molecular Formula Application/Notes
(R,S)-(±)-Fenoterol Hydrobromide-d6 1286129-04-1 C₁₇H₁₅D₆NO₄·HBr Stable isotope-labeled internal standard for quantitative analysis. axios-research.comscbt.com
Fenoterol Hydrobromide 1944-12-3 C₁₇H₂₁NO₄·HBr Primary reference standard for the active pharmaceutical ingredient. medchemexpress.comlgcstandards.com
Fenoterol Impurity A 107878-38-6 C₁₇H₂₁NO₄ Pharmacopeial impurity reference standard. axios-research.com
Fenoterol Impurity B 699525-61-6 (free base) C₁₇H₁₉NO₄ Pharmacopeial impurity reference standard. synzeal.com
Fenoterol Impurity C 2469196-22-1 (free base) C₁₈H₂₃NO₄ Pharmacopeial impurity reference standard. synzeal.com

Identification and Characterization of Deuterated Impurities and Degradants

The synthesis of fenoterol can result in the formation of various process-related impurities and degradation products. The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 is instrumental in identifying and characterizing these compounds, especially when they appear at trace levels.

When Fenoterol-d6 is used as a starting material or is subjected to stress conditions (e.g., heat, light, oxidation), any resulting impurities or degradants will also contain the deuterium (B1214612) label. This is a powerful feature for analytical chemists. In mass spectrometry, these deuterated species will exhibit a characteristic mass shift compared to their non-labeled counterparts. For instance, Fenoterol-d6 has a molecular weight of approximately 390.30 g/mol , whereas the unlabeled Fenoterol hydrobromide is around 384.27 g/mol . This known mass difference allows for the selective detection and identification of deuterated compounds within a complex mixture.

Suppliers of pharmaceutical standards also offer deuterated versions of known fenoterol impurities, such as Methoxy Fenoterol-d6 and Impurity C Fenoterol hydrobromide-d6. lgcstandards.comlgcstandards.com These standards help confirm the identity of unknown peaks observed during the analysis of stressed deuterated fenoterol samples. By comparing the chromatographic retention time and mass spectrum of an unknown peak with that of a certified deuterated impurity standard, a definitive identification can be made.

Table 2: Examples of Deuterated Fenoterol-Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Fenoterol-d6 Hydrobromide 1286129-04-1 C₁₇H₁₆D₆BrNO₄ 390.30
Methoxy Fenoterol-d6 1346599-77-6 C₁₈H₁₇D₆NO₄ 323.42

Data sourced from publicly available supplier information. lgcstandards.com

Mechanistic Studies of Degradation Pathways

Understanding how a drug molecule degrades is crucial for ensuring its stability and shelf-life. Deuterium labeling, as with (R,S)-(±)-Fenoterol Hydrobromide-d6, is a sophisticated technique used to probe the mechanisms of these degradation pathways. The principle behind this application is the kinetic isotope effect (KIE). researchgate.net

The bond between a carbon atom and a deuterium atom (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. mdpi.com Consequently, chemical reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. mdpi.com By strategically placing deuterium atoms on the fenoterol molecule, researchers can investigate which positions are most susceptible to chemical attack.

When both fenoterol and Fenoterol-d6 are subjected to identical forced degradation conditions (e.g., acid, base, oxidative stress), a comparison of their respective degradation product profiles can reveal mechanistic details.

If a specific degradation pathway is significantly slowed down or inhibited for the Fenoterol-d6 sample compared to the unlabeled sample, it strongly suggests that the deuterated position is a key site of reaction, or a "soft spot". nih.gov

Conversely, if the degradation rate is unaffected, it implies that the C-D bond is not broken during the rate-limiting step of that particular degradation reaction.

In some cases, deuteration at one site can cause the molecule to degrade through an alternative pathway, a phenomenon known as "metabolic switching" or "metabolic shunting". nih.govosti.gov Observing this shift provides valuable insight into the relative reactivity of different parts of the molecule.

While specific studies detailing the degradation pathways of Fenoterol-d6 are not prevalent in public literature, the principles of KIE are widely applied in pharmaceutical sciences to elucidate reaction mechanisms that would otherwise be difficult to determine. mdpi.comosti.gov

Quality Control and Analytical Traceability in Research Samples

In both pharmaceutical manufacturing and research settings, ensuring the quality of analytical data is paramount. (R,S)-(±)-Fenoterol Hydrobromide-d6 plays a key role in establishing robust quality control and maintaining analytical traceability. weiyel.com

As a certified reference material, Fenoterol-d6 is used to calibrate instruments and validate analytical methods, such as HPLC. weiyel.com Its use as an internal standard in quantitative assays significantly improves the precision and accuracy of the results. researchgate.net This is because the internal standard is added at a known concentration to every sample, including calibrators and quality control samples. It experiences the same sample loss during extraction and the same instrumental variations (e.g., injection volume, detector response) as the analyte of interest (unlabeled fenoterol). By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to more reliable data. researchgate.net

The traceability of a reference material refers to the ability to link its assigned value (e.g., concentration) to a national or international standard through an unbroken chain of comparisons. weiyel.com High-quality reference materials for Fenoterol-d6 are produced under stringent protocols, with their certified values determined using validated methods and calibrated equipment, ensuring metrological traceability. weiyel.com Furthermore, these standards undergo rigorous uniformity and stability testing to guarantee their quality over time. For instance, stability is often tracked to ensure the quantitative value remains valid for a specified period, and users are notified of any changes. weiyel.com This framework of using certified, traceable, and stable isotope-labeled standards is fundamental to achieving high-quality, reproducible, and defensible analytical results in research and regulated environments.

Future Perspectives in R,s ± Fenoterol Hydrobromide D6 Research**

Advancements in Isotope-Labeled Compound Synthesis

The utility of isotope-labeled compounds like (R,S)-(±)-Fenoterol Hydrobromide-d6 is intrinsically linked to the methods available for their synthesis. Historically, the creation of such molecules involved multi-step procedures using isotopically enriched starting materials. x-chemrx.comresearchgate.net However, contemporary advancements are providing more efficient, cost-effective, and versatile synthetic routes.

Modern synthetic strategies are increasingly focused on late-stage functionalization (LSF) . musechem.com This approach allows for the introduction of isotopes, such as deuterium (B1214612), into a complex molecule at one of the final steps of the synthesis. musechem.com A key benefit of LSF is that it avoids the need to redesign an entire synthetic pathway and minimizes the loss of expensive isotopic reagents. researchgate.net Techniques like hydrogen isotope exchange (HIE) , often catalyzed by transition metals such as iridium or ruthenium, have become prominent. researchgate.netmusechem.com These methods enable the direct replacement of specific hydrogen atoms with deuterium on the fenoterol (B1672521) scaffold, offering precise control over the labeling pattern. researchgate.net

Another significant advancement is the adoption of flow chemistry . x-chemrx.com Compared to traditional batch synthesis, flow chemistry provides superior control over reaction parameters like temperature and time, leading to improved reaction efficiency and safety. x-chemrx.com For isotope labeling, this translates to more consistent incorporation of deuterium and potentially higher yields of (R,S)-(±)-Fenoterol Hydrobromide-d6. x-chemrx.com These evolving synthetic methodologies are crucial for making complex labeled compounds more accessible for widespread research. x-chemrx.comresearchgate.net

Synthetic AdvancementDescriptionKey Benefits for (R,S)-(±)-Fenoterol Hydrobromide-d6 Synthesis
Late-Stage Functionalization (LSF) Introduction of isotopes in the final steps of a synthetic route. musechem.comAvoids lengthy re-synthesis; cost-effective use of isotopic materials. researchgate.net
Hydrogen Isotope Exchange (HIE) Direct replacement of C-H bonds with C-D bonds using metal catalysts. researchgate.netHigh precision in label placement; atom-economical. x-chemrx.com
Flow Chemistry Performing chemical reactions in a continuous flowing stream. x-chemrx.comPrecise control of reaction conditions; improved safety and efficiency. x-chemrx.com

Integration with Emerging Analytical and Omics Technologies

(R,S)-(±)-Fenoterol Hydrobromide-d6 is an invaluable tool when integrated with high-sensitivity analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. irisotope.comsymeres.com Its primary role in many analytical applications is as an internal standard . clearsynth.comaptochem.com In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal internal standard co-elutes with the analyte and compensates for variations in sample extraction, injection volume, and ionization efficiency. aptochem.comkcasbio.com Because the deuterated form is chemically identical to the non-labeled fenoterol, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. aptochem.com This ensures highly accurate and precise quantification of fenoterol in complex biological matrices like plasma or tissue. musechem.comclearsynth.com

The application of (R,S)-(±)-Fenoterol Hydrobromide-d6 extends powerfully into the realm of omics technologies . creative-proteomics.compharmiweb.com These disciplines aim for the comprehensive characterization of entire sets of biological molecules.

Metabolomics : This field studies the complete set of metabolites within a biological system. nih.gov By administering (R,S)-(±)-Fenoterol Hydrobromide-d6, researchers can trace its metabolic fate in vivo. creative-proteomics.comnih.gov The deuterium label acts as a flag, allowing for the clear identification of fenoterol and its metabolites against a complex background of endogenous molecules. irisotope.com This aids in mapping metabolic pathways, calculating metabolic rates, and understanding how the drug is transformed within the body. creative-proteomics.comnih.gov

Proteomics and Genomics : While direct applications are less common, stable isotope labeling is a foundational technique in these fields. creative-proteomics.compharmiweb.com For instance, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in proteomics use labeled amino acids to quantify protein expression changes. pharmiweb.comnih.gov The principles of using stable isotopes to differentiate and quantify molecules, central to the use of fenoterol-d6, are mirrored in these advanced research areas. creative-proteomics.compharmiweb.com

The integration of (R,S)-(±)-Fenoterol Hydrobromide-d6 with these technologies allows for a systems-level understanding of the drug's interaction with the body, moving beyond simple concentration measurements to a more holistic view of its biological impact. nih.gov

Omics TechnologyApplication of Isotope LabelingRelevance to (R,S)-(±)-Fenoterol Hydrobromide-d6
Metabolomics Tracing the transformation and distribution of metabolites. creative-proteomics.comEnables tracking of fenoterol's metabolic pathways and identification of its metabolites in vivo. nih.gov
Proteomics Quantitative analysis of protein expression and dynamics (e.g., SILAC). pharmiweb.comThe principle of using isotope labels for quantification is shared, though direct application is in studying drug-protein interactions. symeres.com
Genomics Tracking the synthesis and turnover of DNA by incorporating labeled nucleotides. creative-proteomics.comProvides a parallel for how isotope labeling can be used to study the dynamics of biological macromolecules. pharmiweb.com
Cytomics Study of molecular single-cell phenotypes using fluorescence-based techniques. nih.govFuture integration could allow for tracking fenoterol's effects at the single-cell level.

Broader Applications in Mechanistic Drug Discovery and Development Research

The use of (R,S)-(±)-Fenoterol Hydrobromide-d6 extends beyond its role as an analytical standard into fundamental aspects of drug discovery and development. nih.govacs.org The presence of deuterium at specific molecular positions can influence the drug's metabolic profile through the deuterium kinetic isotope effect (KIE) . acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond, replacing hydrogen with deuterium can slow down the rate of this metabolic process. acs.orgresearchgate.net

This phenomenon has several important implications for research:

Mechanistic Studies : The KIE can be used to investigate reaction mechanisms. acs.orgsymeres.com By observing how deuteration at different positions on the fenoterol molecule affects its metabolism, researchers can pinpoint the specific sites that are most susceptible to enzymatic breakdown. uniupo.it

Improving Pharmacokinetic Profiles : By strategically placing deuterium on a drug molecule at a site of rapid metabolism, it is possible to slow its clearance from the body. musechem.comsymeres.com This can lead to a longer half-life and improved drug stability. musechem.com Research with (R,S)-(±)-Fenoterol Hydrobromide-d6 can help explore whether this "deuterium-switching" strategy could yield a therapeutically improved version of fenoterol. researchgate.netnih.gov

Reducing Metabolic Variability and Toxicity : Deuteration can sometimes alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching". acs.org This could potentially steer metabolism away from the formation of toxic metabolites, thereby improving the drug's safety profile. nih.gov Investigating the metabolic products of (R,S)-(±)-Fenoterol Hydrobromide-d6 is essential to assess such possibilities.

The application of deuterated compounds like (R,S)-(±)-Fenoterol Hydrobromide-d6 is a key strategy in "precision deuteration," aiming to refine the properties of existing drugs to create safer and more effective therapeutics. researchgate.netnih.gov

Q & A

Q. How do stereochemical differences between fenoterol enantiomers affect pharmacological activity?

Methodological Answer: Conduct comparative binding assays using β2-adrenergic receptor (β2-AR) models. (R,R)-fenoterol exhibits 20-fold higher agonist activity compared to (S,S)-fenoterol in cardiomyocyte contraction assays. Use site-directed mutagenesis of organic cation transporters (OCT1/OCT2) to evaluate stereoselective transport kinetics (e.g., F244A mutation in OCT1 increases (S,S)-fenoterol uptake 35-fold) .

Q. What synthetic strategies ensure isotopic purity in deuterated fenoterol derivatives?

Methodological Answer: Employ deuterium exchange reactions under controlled acidic conditions (e.g., HBr/D2O) to label the hydrobromide salt. Verify isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation at the aromatic and aliphatic positions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed stereoselective transport kinetics of fenoterol enantiomers?

Methodological Answer: Combine homology modeling (using templates with ≥20% sequence identity) and molecular docking to predict binding free energies. For OCT1, (R,R)-fenoterol shows ΔG = −38.2 kcal/mol vs. −25.9 kcal/mol for (S,S)-fenoterol. Validate in vitro using triple mutants (e.g., OCT1_F244A_T272A) to abolish enantiopreference and reconcile computational/experimental vmax/Km discrepancies .

Q. What experimental designs address stability challenges in long-term pharmacokinetic studies of deuterated fenoterol?

Methodological Answer: Perform benchtop (2-hour), freeze-thaw (3 cycles), and autosampler stability tests in plasma matrices. Use stabilizers (e.g., 1 mM EDTA) to prevent deuterium loss. Monitor degradation via LC/MS with single-ion monitoring (SIM) at m/z 304.2 for fenoterol-d6 .

Q. How do in vitro and in vivo models differ in evaluating fenoterol’s anti-inflammatory effects?

Methodological Answer: In vitro: Use LPS-stimulated THP-1 cells to measure TNF-α suppression (e.g., 1×10⁻⁶ M fenoterol reduces TNF-α to 144.9 pg/mL vs. 736.33 pg/mL control). In vivo: Administer oral doses to rats and collect plasma at critical timepoints (e.g., 0.5–24 hrs) to correlate concentration-time profiles with bronchodilation efficacy .

Q. What strategies mitigate bias in cross-species extrapolation of fenoterol’s metabolic pathways?

Methodological Answer: Use interspecies hepatocyte cultures (rat vs. human) to compare CYP450-mediated metabolism. Apply UPLC-QTOF-MS to identify species-specific metabolites (e.g., hydroxylated vs. glucuronidated derivatives). Normalize data using allometric scaling for in vivo-in vitro extrapolation (IVIVE) .

Methodological Notes

  • Key Techniques:

    • Immunoextraction: Antibody specificity is critical; validate cross-reactivity using structural analogs (e.g., R,S′-naphthylfenoterol) .
    • Mutagenesis: Prioritize residues with high binding free energies (e.g., F244 in OCT1, T246 in OCT2) to maximize stereoselectivity effects .
    • Stability Testing: Include deuterium retention as a stability parameter, especially under physiological pH .
  • Data Interpretation:

    • For transport kinetics, use Michaelis-Menten models to distinguish Km (affinity) and vmax (capacity) changes induced by mutations .
    • In computational studies, account for dynamic binding site conformations by running multiple docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.